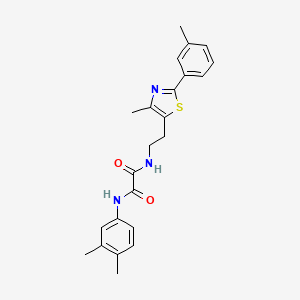

![molecular formula C17H13F3N2O2S B2728417 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097932-60-8](/img/structure/B2728417.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves the acylation of amines with carbonyl chlorides in an alcohol such as propan-2-ol2. The product can then be treated with a sulfurizing agent to afford the corresponding carbothioamide, which can be further oxidized to yield the final product2.Chemical Reactions Analysis

The product can be subjected to various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation2. The substituent usually enters exclusively the 5-position of the furan ring2.

Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. However, furan, thiophene, and pyridine derivatives generally exhibit aromaticity and can participate in electrophilic substitution reactions1.科学的研究の応用

Chemical Synthesis and Modification

Research has explored the synthesis and modification of compounds structurally related to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide. For example, a study described the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to the creation of pyrimidin-4(3H)-ones with various substituents, including furan-2'-yl and thien-2'-yl (Brown & Cowden, 1982). Similarly, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into thioamide and further oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole was reported, illustrating the modification potential of furan-2-yl-based compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial Applications

Research into the antimicrobial properties of compounds structurally similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide has been conducted. A study synthesized chitosan Schiff bases with heteroaryl pyrazole derivatives, including furan-2-yl, and evaluated their antimicrobial activity against various bacteria and fungi, demonstrating potential applications in combating microbial resistance (Hamed et al., 2020).

Biological and Chemical Interactions

The structural and chemical interactions of related compounds have been a focus of research. A study involving the complexation of a DNA dodecamer with 2,5-bis(4-guanylphenyl)furan, an analogue of the drug berenil, revealed insights into DNA-binding affinities and the structural basis for these interactions. This study highlights the relevance of furan derivatives in understanding and potentially enhancing drug-DNA interactions (Laughton et al., 1995).

Safety And Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures.

将来の方向性

The future directions in the research of such compounds could involve the synthesis of new derivatives with improved properties and the exploration of their biological activities. The development of more efficient synthetic methods could also be an important area of research1.

Please note that this is a general analysis based on the classes of compounds that “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide” belongs to. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-4-3-11(8-21-15)16(23)22-9-13(12-5-7-25-10-12)14-2-1-6-24-14/h1-8,10,13H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCIAWDTCGGQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)

![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)

![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)

![6-Ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2728350.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2728355.png)